molecular formula C15H15ClN2O3S B5755630 2-(benzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide

2-(benzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B5755630
M. Wt: 338.8 g/mol
InChI Key: KJOCARCMKUYLSC-UHFFFAOYSA-N
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Description

2-(benzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzenesulfonamide group attached to an acetamide moiety, with a 4-chloro-2-methylphenyl substituent.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11-9-12(16)7-8-14(11)18-15(19)10-17-22(20,21)13-5-3-2-4-6-13/h2-9,17H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCARCMKUYLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzenesulfonamide: Benzenesulfonyl chloride reacts with ammonia or an amine to form benzenesulfonamide.

    Acetylation: The benzenesulfonamide is then acetylated using acetic anhydride or acetyl chloride to form N-acetylbenzenesulfonamide.

    Substitution Reaction: The N-acetylbenzenesulfonamide undergoes a substitution reaction with 4-chloro-2-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or sulfides.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzaldehyde.

    Reduction: Formation of 4-chloro-2-methylaniline or 4-chloro-2-methylphenylamine.

    Substitution: Formation of 4-chloro-2-methyl-3-nitrobenzene or 4-chloro-2-methylbenzenesulfonic acid.

Scientific Research Applications

2-(benzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for its antibacterial effects.

    4-chloro-2-methylbenzenesulfonamide: A structurally similar compound with a different substituent on the aromatic ring.

Uniqueness

2-(benzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chloro-2-methylphenyl group enhances its lipophilicity and

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